molecular formula C38H72N2S4Zn B12672661 Bis((Z)-9-octadecen-1-yldithiocarbamato-S,S')zinc CAS No. 93918-77-5

Bis((Z)-9-octadecen-1-yldithiocarbamato-S,S')zinc

Cat. No.: B12672661
CAS No.: 93918-77-5
M. Wt: 750.6 g/mol
InChI Key: KBWQFZOFEGDQBM-CVBJKYQLSA-L
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Description

Bis((Z)-9-octadecen-1-yldithiocarbamato-S,S')zinc is a zinc dithiocarbamate complex characterized by two (Z)-9-octadecenyl chains attached to dithiocarbamate ligands, which coordinate with a central zinc ion. The (Z)-configuration of the octadecenyl group denotes a cis double bond at the 9th carbon, imparting structural rigidity and enhanced lipophilicity compared to saturated or trans-configured analogs .

Properties

CAS No.

93918-77-5

Molecular Formula

C38H72N2S4Zn

Molecular Weight

750.6 g/mol

IUPAC Name

zinc;N-[(Z)-octadec-9-enyl]carbamodithioate

InChI

InChI=1S/2C19H37NS2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19(21)22;/h2*9-10H,2-8,11-18H2,1H3,(H2,20,21,22);/q;;+2/p-2/b2*10-9-;

InChI Key

KBWQFZOFEGDQBM-CVBJKYQLSA-L

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCNC(=S)[S-].CCCCCCCC/C=C\CCCCCCCCNC(=S)[S-].[Zn+2]

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNC(=S)[S-].CCCCCCCCC=CCCCCCCCCNC(=S)[S-].[Zn+2]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and functional properties of Bis((Z)-9-octadecen-1-yldithiocarbamato-S,S')zinc can be contextualized by comparing it to structurally related zinc dithiocarbamates (Table 1). Key differences arise from variations in the substituent groups attached to the dithiocarbamate ligand, which influence molecular weight, solubility, and reactivity.

Structural and Functional Differences

Bis-(Allyldithiocarbamato-S,S')zinc (CAS 63904-83-6) :

  • Substituent : Allyl groups (C3, unsaturated).
  • Properties : The shorter, unsaturated allyl chain increases electrophilicity, enhancing reactivity in cross-linking reactions (e.g., rubber vulcanization). However, its lower molecular weight and polarizable structure may reduce thermal stability compared to the C18 analog.
  • Applications : Primarily used as an accelerator in rubber industries .

Bis-(Butyldithiocarbamato-S,S')zinc (CAS 23409-02-1) :

  • Substituent : Butyl groups (C4, saturated).
  • Properties : The saturated butyl chain offers moderate hydrophobicity and flexibility, balancing solubility in semi-polar solvents. Its lower molecular weight (compared to C18) may facilitate faster diffusion in polymeric systems.
  • Applications : Antioxidant in plastics and stabilizer in agrochemical formulations .

Zinc Diethyldithiocarbamate (Zn(DDTC)): Substituent: Ethyl groups (C2, saturated). Properties: High polarity due to short ethyl chains, enabling solubility in polar solvents like ethanol. This facilitates its use in cyclodextrin inclusion complexes for drug delivery, as demonstrated in pharmaceutical research . Applications: Antifungal agents, heavy metal chelators, and precursors for nanoparticle synthesis .

This compound :

  • Substituent : (Z)-9-octadecenyl chains (C18, unsaturated).
  • Properties : The long, unsaturated alkenyl chain confers extreme lipophilicity, likely rendering it insoluble in polar solvents but highly compatible with hydrophobic polymers or lipid bilayers. The cis-configuration may reduce crystallinity, favoring amorphous solid dispersions for controlled release.
  • Applications : Theoretical applications include slow-release pesticides, hydrophobic lubricants, or biocompatible coatings for medical devices.

Comparative Data Table

Compound Name Substituent Chain Length Unsaturation Key Applications Reference CAS
Bis-(Allyldithiocarbamato-S,S')zinc Allyl C3 Yes Rubber vulcanization 63904-83-6
Bis-(Butyldithiocarbamato-S,S')zinc Butyl C4 No Plastic antioxidants 23409-02-1
Zinc Diethyldithiocarbamate Ethyl C2 No Pharmaceuticals, metal chelation N/A
This compound (Z)-9-octadecenyl C18 Yes Hypothesized: Lubricants, drug delivery N/A

Research Insights

  • Solubility Trends: Shorter chains (e.g., ethyl, butyl) enhance polar solvent compatibility, while longer chains (C18) favor non-polar media. For instance, zinc diethyldithiocarbamate’s solubility in ethanol enables cyclodextrin complexation for enhanced drug bioavailability , whereas the C18 analog’s insolubility in water may limit biomedical applications without formulation aids.
  • Biological Activity: Zinc dithiocarbamates with shorter chains (e.g., Zn(DDTC)) show pronounced antifungal and chelating activity due to easier membrane permeation . The C18 analog’s bulky structure might hinder biological uptake unless paired with delivery vehicles like liposomes.

Biological Activity

The compound Bis((Z)-9-octadecen-1-yldithiocarbamato-S,S')zinc is a notable member of the dithiocarbamate family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its dithiocarbamate ligand structure, which allows for coordination with zinc ions. The molecular configuration typically features a central zinc atom coordinated by two dithiocarbamate ligands, contributing to its unique chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC₃₆H₅₁N₂S₂Zn
Molecular Weight658.14 g/mol
Coordination GeometryTetrahedral
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogenic microorganisms. The compound has been tested against Gram-positive and Gram-negative bacteria as well as fungi.

Inhibition Studies

Inhibition studies have shown that this compound can effectively inhibit the growth of:

  • Staphylococcus aureus (G+)
  • Escherichia coli (G-)
  • Candida albicans (fungi)

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.5 µg/mL
Candida albicans40 µg/mL

These findings suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been explored in various cancer cell lines. Studies indicate that the compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular homeostasis.

Case Studies

  • Study on HeLa Cells : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at concentrations as low as 20 µM.
  • Mechanism of Action : The compound was found to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells.

Other Biological Activities

Dithiocarbamate compounds, including this compound, have also been implicated in various biological processes such as:

  • Enzyme Inhibition : These compounds can inhibit pro-apoptotic enzymes, potentially offering therapeutic avenues for neurodegenerative diseases.
  • Developmental Disruption : Studies have indicated that metabolic degradation products of dithiocarbamates may cause developmental issues in aquatic organisms, highlighting environmental concerns related to their use.

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